molecular formula C12H8ClFN2O3 B8468558 2-Chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine

2-Chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine

Cat. No. B8468558
M. Wt: 282.65 g/mol
InChI Key: MAEPUEKTDDMABO-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C12H8ClFN2O3 and its molecular weight is 282.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8ClFN2O3

Molecular Weight

282.65 g/mol

IUPAC Name

2-chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H8ClFN2O3/c1-7-4-10(16(17)18)9(14)6-11(7)19-8-2-3-15-12(13)5-8/h2-6H,1H3

InChI Key

MAEPUEKTDDMABO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC(=NC=C2)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60% NaH in mineral oil (0.119 g, 2.97 mmol), under an atmosphere of argon, was added anhydrous DMF (3 mL) and the slurry was cooled in an ice bath. To this suspension was added, in portions, a solution of 2-chloropyridin-4-ol (0.35 g, 2.70 mmol) in DMF (2 mL). The reaction mixture was stirred cold for 5 minutes and then allowed to warm to RT and stirred for 20 minutes. 1,5-difluoro-2-methyl-4-nitrobenzene (0.514 g, 2.97 mmol) was added and the reaction mixture heated at 90° C. for 3 hours, cooled to RT, quenched with water and the mixture was extracted with EtOAc (3×). The combined organic phases were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by silica gel column chromatography (EtOAc/hexanes) to obtain 2-chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine (0.48 g, 63% yield) MS (ESI) m/z: 283.0 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.119 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0.514 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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